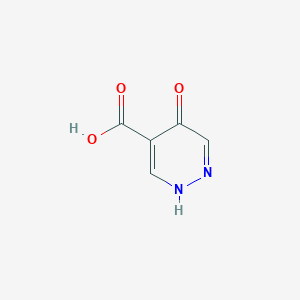

5-Hydroxypyridazine-4-carboxylic acid

Description

Properties

IUPAC Name |

4-oxo-1H-pyridazine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O3/c8-4-2-7-6-1-3(4)5(9)10/h1-2H,(H,6,8)(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDRRCUWMPDQDFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C=NN1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21579-35-1 | |

| Record name | 5-hydroxypyridazine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 5 Hydroxypyridazine 4 Carboxylic Acid and Analogues

Strategies for Pyridazine (B1198779) Core Construction

The formation of the pyridazine ring is a critical step in the synthesis of 5-hydroxypyridazine-4-carboxylic acid and its derivatives. Chemists have developed several effective strategies to construct this heterocyclic system, each with its own advantages and applications.

Condensation Reactions in Pyridazine Synthesis

Condensation reactions are a foundational approach for the synthesis of the pyridazine core. These reactions typically involve the formation of a carbon-nitrogen bond followed by cyclization. A classic example is the reaction of a 1,4-dicarbonyl compound with hydrazine (B178648) or its derivatives. researchgate.net The initial condensation forms a hydrazone, which then undergoes intramolecular cyclization and dehydration to yield the pyridazine ring.

Another notable condensation strategy involves the reaction of γ-oxo carboxylic acids with hydrazine hydrate (B1144303). For instance, 4-(phenoxathiin-2-yl)-4-oxobutanoic acid can be condensed with hydrazine hydrate in boiling ethanol (B145695) to produce the corresponding 6-(phenoxathiin-2-yl)-2,3,4,5-tetrahydropyridazin-3-one. chempap.org This intermediate can then be further modified to introduce unsaturation in the pyridazine ring.

The versatility of condensation reactions allows for the synthesis of a wide array of substituted pyridazines by varying the starting dicarbonyl compounds and hydrazine derivatives.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) have emerged as a powerful and efficient tool in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach is particularly valuable for creating libraries of substituted pyridazinones.

One such approach involves the ultrasound-promoted multicomponent synthesis of pyridazinones from arenes, cyclic anhydrides, and arylhydrazines in the presence of a recyclable ionic liquid catalyst, [bmim]Br/AlCl3. researchgate.net This method offers high yields and short reaction times. The proposed mechanism involves a Friedel–Crafts acylation between the arene and the cyclic anhydride (B1165640) to form a keto-carboxylic acid, followed by intermolecular hydrazone formation and subsequent intramolecular cyclization. scispace.com

The efficiency of MCRs can be influenced by the reaction conditions. A study comparing different methods for the synthesis of pyridazinones demonstrated that ultrasonic irradiation often leads to higher yields and shorter reaction times compared to conventional heating. researchgate.net

Table 1: Comparison of Reaction Conditions for a Multicomponent Pyridazinone Synthesis researchgate.net

| Entry | Arene | Anhydride | Hydrazine | Catalyst | Conditions | Time (h) | Yield (%) |

| 1 | Benzene | Succinic anhydride | Phenylhydrazine | [bmim]Br/AlCl3 | Reflux | 12 | 75 |

| 2 | Benzene | Succinic anhydride | Phenylhydrazine | [bmim]Br/AlCl3 | Ultrasound | 2 | 92 |

| 3 | Toluene | Succinic anhydride | Phenylhydrazine | [bmim]Br/AlCl3 | Reflux | 12 | 80 |

| 4 | Toluene | Succinic anhydride | Phenylhydrazine | [bmim]Br/AlCl3 | Ultrasound | 2 | 95 |

Cyclocondensation Routes

Cyclocondensation reactions are a cornerstone in the synthesis of pyridazine derivatives, particularly for constructing the core ring structure with desired functionalities. A prominent example is the synthesis of 6-oxo-1H-pyridazine-4-carboxylic acid, an analogue of the target compound. The original synthesis by McMillan and his colleagues involved the reaction of diethyl 2-formylbutanedioate with hydrazine hydrate. google.com This reaction yields a mixture of products, with the desired ethyl 6-oxo-4,5-dihydro-1H-pyridazine-4-carboxylate being the minor component. google.com

A more recent and improved process starts with the reaction of dimethyl 2-methylenebutanedioate with hydrazine hydrate to form methyl 6-oxohexahydropyridazine-4-carboxylate. google.com This intermediate is then oxidized to introduce the double bond in the pyridazine ring. google.com

Another versatile cyclocondensation approach involves the reaction of β-enamino diketones with active methylene (B1212753) reagents, followed by treatment with hydrazine monohydrate. This method allows for the synthesis of a variety of 3,5-disubstituted pyrido[2,3-d]pyridazine-2,8-diones. ekb.eg The reaction conditions, such as the solvent and catalyst, can be optimized to achieve high yields. ekb.eg

Carboxylic Acid Group Introduction and Modification

The introduction of a carboxylic acid group at the C4 position of the pyridazine ring is a crucial step in the synthesis of this compound. Several synthetic methods can be employed for this purpose.

Oxidation Reactions for Carboxylic Acid Formation

Oxidation of a suitable precursor is a common and effective method for introducing a carboxylic acid group onto the pyridazine ring. For instance, in the synthesis of 6-oxo-1H-pyridazine-4-carboxylic acid, the intermediate methyl 6-oxohexahydropyridazine-4-carboxylate is oxidized to form the corresponding 1,6-dihydro-pyridazine derivative. google.com This oxidation step is critical for the aromatization of the ring and the formation of the final product. Various oxidizing agents can be employed for this transformation, including bromine in acetic acid. google.com

The choice of oxidizing agent and reaction conditions is crucial to achieve the desired product without over-oxidation or degradation of the pyridazine ring. For example, the oxidation of a methyl group on a pyridine (B92270) ring to a carboxylic acid can be achieved using strong oxidizing agents like potassium permanganate (B83412) or nitric acid. britannica.com

Table 2: Oxidizing Agents for the Synthesis of 6-oxo-1H-pyridazine-4-carboxylate google.com

| Oxidizing Agent | Solvent | Temperature | Yield (%) |

| Bromine | Acetic Acid | < 50°C | 81 |

| Hydrogen Peroxide / Hydrobromic Acid | Acetic Acid | < 15°C | Not specified |

| N-Bromosuccinimide | Not specified | Not specified | Not specified |

Grignard Reaction with Carbon Dioxide

The Grignard reaction provides a powerful method for forming carbon-carbon bonds and can be utilized to introduce a carboxylic acid group by reacting an organomagnesium compound with carbon dioxide. britannica.com This method involves the formation of a Grignard reagent from a suitable halo-pyridazine derivative, which is then quenched with dry ice (solid CO2) or bubbled with CO2 gas. britannica.comresearchgate.net Subsequent acidic workup yields the desired carboxylic acid.

While this method is well-established for many aromatic and heteroaromatic systems, its application to pyridazine derivatives requires careful consideration of the reactivity of the pyridazine ring. The presence of the nitrogen atoms can influence the formation and stability of the Grignard reagent. The reaction of Grignard reagents with carbon dioxide is typically exothermic and requires cooling to control the reaction and minimize side reactions. researchgate.net The use of liquid carbon dioxide can also be an effective way to control the temperature and improve yields. researchgate.net

Hydrolysis of Nitriles to Carboxylic Acids

The synthesis of carboxylic acids through the hydrolysis of nitriles is a fundamental transformation in organic chemistry. libretexts.orgresearchgate.net This process can be effectively carried out under either acidic or basic conditions. chemistrysteps.com

In an acidic medium, the nitrile is typically heated under reflux with a dilute acid, such as hydrochloric acid. libretexts.org This reaction directly yields the corresponding carboxylic acid. libretexts.org The mechanism involves the protonation of the nitrogen atom, which enhances the electrophilicity of the nitrile carbon, facilitating the nucleophilic attack by water. Subsequent tautomerization of the resulting imidic acid intermediate leads to an amide, which is then further hydrolyzed to the carboxylic acid. chemistrysteps.com

Alternatively, alkaline hydrolysis involves heating the nitrile with a base like sodium hydroxide (B78521) solution. libretexts.org This process initially forms a carboxylate salt and ammonia. libretexts.orgchemistrysteps.com To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified with a strong acid. libretexts.org The base-catalyzed mechanism begins with the nucleophilic addition of a hydroxide ion to the nitrile carbon. chemistrysteps.com

Decarboxylation Reactions

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a significant reaction in the synthesis and modification of various carboxylic acids, including those in the pyridazine series. nih.govresearchgate.net This reaction is particularly relevant for pyridazine derivatives that possess a carboxylic acid group, where the strategic removal of this group can lead to the desired analogue.

The ease of decarboxylation is often influenced by the position of the carboxyl group and the presence of other substituents on the pyridazine ring. For instance, pyridylacetic acids, especially 2- and 4-pyridylacetic acids, are known to undergo decarboxylation readily under specific conditions. whiterose.ac.uk The mechanism of decarboxylation can vary, with some reactions proceeding through a cyclic transition state, particularly if a carbonyl group is situated beta to the carboxylic acid. youtube.com

In the context of synthesizing this compound analogues, decarboxylation can be a key step. For example, a dicarboxylic acid precursor could be selectively decarboxylated to yield the target monocarboxylic acid. The reaction conditions, such as temperature and the presence of a catalyst, are crucial for controlling the outcome of the decarboxylation process. nih.govyoutube.com

Hydroxyl Group Functionalization and Interconversion

Tautomeric Interconversions (Keto-Enol Tautomerism) and Synthetic Implications

The this compound scaffold can exhibit keto-enol tautomerism, a phenomenon where the molecule exists as an equilibrium mixture of two constitutional isomers: the keto form and the enol form. masterorganicchemistry.comlibretexts.org This interconversion is typically catalyzed by either acid or base. youtube.comyoutube.com

Keto Form: In the context of 5-hydroxypyridazine, the keto tautomer would feature a carbonyl group within the pyridazine ring.

Enol Form: The enol form is characterized by the presence of a hydroxyl group attached to a carbon-carbon double bond within the ring. masterorganicchemistry.com

The position of the equilibrium between the keto and enol forms is influenced by several factors, including the solvent, temperature, and the electronic nature of other substituents on the pyridazine ring. frontiersin.org For many simple carbonyl compounds, the keto form is overwhelmingly favored at equilibrium. libretexts.org However, in certain heterocyclic systems, the enol form can be significantly stabilized by factors such as aromaticity or intramolecular hydrogen bonding. youtube.com

The existence of these tautomers has significant synthetic implications. The differential reactivity of the keto and enol forms can be exploited to achieve selective functionalization. For example, the enol form possesses a nucleophilic carbon-carbon double bond, making it susceptible to attack by electrophiles. masterorganicchemistry.com Conversely, the keto form contains a reactive carbonyl group. Understanding and controlling the tautomeric equilibrium is therefore crucial for designing synthetic routes to functionalized derivatives of this compound.

Derivatization Reactions of the this compound Scaffold

Formation of Acid Halides (e.g., Acid Chlorides)

The conversion of the carboxylic acid group of this compound into a more reactive acid halide, such as an acid chloride, is a key step for further derivatization. This transformation significantly enhances the electrophilicity of the carbonyl carbon, facilitating reactions with a wide range of nucleophiles.

A common method for preparing acid chlorides from carboxylic acids involves the use of reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These reagents react with the carboxylic acid to replace the hydroxyl group with a chlorine atom. Another approach is the use of phosgene (B1210022) (COCl₂) in the presence of a catalytic amount of an N,N-disubstituted formamide. google.com

The resulting 5-hydroxypyridazine-4-carbonyl chloride is a versatile intermediate. Its high reactivity allows for the facile synthesis of esters, amides, and other carboxylic acid derivatives under mild conditions. The choice of chlorinating agent and reaction conditions should be carefully considered to avoid unwanted side reactions with the hydroxyl group or the pyridazine ring itself.

Synthesis of Esters (e.g., Fischer Esterification, Reaction with Alcohols)

The carboxylic acid functionality of the this compound scaffold can be readily converted into an ester. Esterification is a fundamental reaction that not only serves to protect the carboxylic acid group but also allows for the modulation of the compound's physicochemical properties.

One of the most common methods for esterification is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. This is a reversible reaction, and to drive the equilibrium towards the ester product, it is often necessary to use an excess of the alcohol or to remove the water formed during the reaction.

Alternatively, esters can be synthesized from the more reactive acid chloride derivative of this compound. The acid chloride reacts readily with alcohols, often in the presence of a non-nucleophilic base like pyridine, to afford the corresponding ester in high yield. This method is particularly useful when dealing with sensitive alcohols or when the Fischer esterification conditions are too harsh for the substrate.

The choice of alcohol allows for the introduction of a wide variety of ester groups, which can be strategically chosen to influence the biological activity or pharmacokinetic profile of the resulting molecule.

Amidation Reactions (e.g., from Acid Chlorides, Direct Amidation)

Amidation of pyridazine carboxylic acids is a fundamental transformation for creating amide derivatives, which are prevalent in bioactive molecules. This can be achieved through several routes, primarily by activating the carboxylic acid or by converting it to a more reactive intermediate like an acid chloride.

From Acid Chlorides: A common and effective method involves the initial conversion of the carboxylic acid to its corresponding acid chloride, typically using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. uomustansiriyah.edu.iq The resulting acid chloride is highly electrophilic and reacts readily with primary or secondary amines to form the desired amide. ncert.nic.in This two-step process is efficient but requires careful handling of the moisture-sensitive acid chloride intermediate.

Direct Amidation: Direct coupling of a carboxylic acid with an amine avoids the isolation of the acid chloride intermediate. This approach relies on activating agents that convert the carboxylic acid's hydroxyl group into a better leaving group in situ. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are used for this purpose. libretexts.org More recently, boric acid has emerged as an inexpensive and environmentally friendly catalyst for the direct formation of carboxamides from carboxylic acids and amines, offering a viable alternative to traditional methods. orgsyn.org Another approach involves using coupling agents like (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester, which facilitates the chemoselective amidation of various carboxylic acids under mild conditions. lookchemmall.comsemanticscholar.org

The general scheme for direct amidation is presented below:

Table 1: Representative Amidation Reactions

| Reactant 1 | Reactant 2 | Coupling Agent/Catalyst | Product |

|---|---|---|---|

| Pyridazine-4-carboxylic acid | R¹R²NH | DCC or Boric Acid | Pyridazine-4-carboxamide |

| 4-Nitrobenzoic acid | Aniline | (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester / K₂CO₃ | N-phenyl-4-nitrobenzamide |

Anhydride Formation

Acid anhydrides are valuable reactive intermediates derived from carboxylic acids. wikipedia.org For pyridazine carboxylic acids, anhydride formation can be accomplished through several established methods. A prevalent technique is the reaction of an acid chloride with a carboxylate salt. libretexts.orgmasterorganicchemistry.com This nucleophilic acyl substitution reaction effectively couples two acyl groups. uomustansiriyah.edu.iq

Alternatively, anhydrides can be synthesized by the dehydration of two carboxylic acid molecules. thieme-connect.de This often requires strong dehydrating agents like phosphorus pentoxide or the use of reagents such as oxalyl chloride or thionyl chloride. nih.gov A common laboratory method involves the reaction of a carboxylic acid with acetic anhydride, which can proceed through an exchange mechanism to form a new anhydride. thieme-connect.de The reactivity of anhydrides is generally lower than that of acid chlorides, making them easier to handle. libretexts.org

Table 2: General Methods for Anhydride Formation

| Reactant(s) | Reagent | Product Type |

|---|---|---|

| Pyridazine-4-carbonyl chloride + Pyridazine-4-carboxylate | - | Symmetrical Anhydride |

| 2x Pyridazine-4-carboxylic acid | Dehydrating Agent (e.g., P₂O₅) | Symmetrical Anhydride |

| Carboxylic Acid + Acetic Anhydride | Heat / Catalyst | Mixed or Symmetrical Anhydride |

Saponification Processes

Saponification is the hydrolysis of an ester under basic conditions, yielding an alcohol and the salt of a carboxylic acid (a carboxylate). libretexts.orgquora.com In the context of this compound, this process would be applied to an ester derivative, such as ethyl 5-hydroxypyridazine-4-carboxylate, to generate the parent compound in its salt form.

The reaction is typically carried out using a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic solution. youtube.com The mechanism involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. libretexts.org This forms a tetrahedral intermediate, which then collapses, expelling the alkoxide as the leaving group. The resulting carboxylic acid is immediately deprotonated by the basic conditions to form the stable carboxylate salt. A final acidification step is required to protonate the carboxylate and isolate the neutral carboxylic acid. masterorganicchemistry.com

Table 3: Saponification of a Pyridazine Ester

| Starting Material | Reagents | Intermediate Product | Final Product (after acidification) |

|---|---|---|---|

| Ethyl 5-hydroxypyridazine-4-carboxylate | 1. NaOH, H₂O | Sodium 5-hydroxypyridazine-4-carboxylate | This compound |

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis and functionalization of heterocyclic compounds, including pyridazine derivatives. researchgate.net These reactions facilitate the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the direct introduction of various substituents onto the pyridazine nucleus. researchgate.net

The Suzuki-Miyaura cross-coupling is one of the most versatile methods, involving the reaction of a halo-pyridazine with an organoboron compound (like a boronic acid) in the presence of a palladium catalyst and a base. nih.govnih.gov This enables the formation of biaryl structures or the attachment of alkyl or vinyl groups. Other significant palladium-catalyzed reactions applicable to pyridazine systems include the Stille, Sonogashira, and Heck reactions, each providing unique pathways for molecular elaboration. researchgate.net These synthetic transformations are crucial for building a diverse range of pyridazine analogues from suitably functionalized precursors. cornell.edu

Table 4: Example of a Suzuki-Miyaura Coupling for Pyridazine Functionalization

| Pyridazine Substrate | Coupling Partner | Catalyst | Base | Product |

|---|---|---|---|---|

| 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 3-(Hetero)aryl-6-(thiophen-2-yl)pyridazine |

Nucleophilic Acyl Substitution Mechanisms

The reactions involving the carboxylic acid group of this compound, such as amidation and anhydride formation, proceed via a nucleophilic acyl substitution mechanism. uomustansiriyah.edu.iqlibretexts.org This fundamental reaction class is characteristic of carboxylic acid derivatives. libretexts.org

The mechanism consists of two primary steps:

Nucleophilic Addition: The reaction begins with the attack of a nucleophile (e.g., an amine for amidation, a carboxylate for anhydride formation) on the electrophilic carbonyl carbon of the pyridazine carboxylic acid derivative. This addition breaks the carbonyl π-bond and forms a tetrahedral intermediate where the carbonyl oxygen carries a negative charge. khanacademy.org

Elimination of Leaving Group: The tetrahedral intermediate is transient and collapses by reforming the carbon-oxygen double bond. This step is accompanied by the expulsion of a leaving group (e.g., -Cl from an acid chloride, or -OH₂⁺ from a protonated carboxylic acid). masterorganicchemistry.comkhanacademy.org

Structural Characterization and Spectroscopic Analysis

X-ray Crystallography for Solid-State Structure Elucidation

While specific single-crystal X-ray diffraction data for 5-Hydroxypyridazine-4-carboxylic acid is not widely published, analysis of closely related structures, such as Pyridazine-4-carboxylic acid, provides valuable predictive insights. researchgate.net Such studies are essential for confirming the molecular structure and determining the unit cell parameters. For instance, the crystal structure of Pyridazine-4-carboxylic acid was resolved in the orthorhombic space group Pnma. researchgate.net This type of analysis provides the fundamental framework for understanding the solid-state properties of the title compound.

Table 1: Illustrative Crystallographic Data for a Related Compound (Pyridazine-4-carboxylic acid)

| Parameter | Value |

|---|---|

| Chemical Formula | C₅H₄N₂O₂ |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 11.165(2) |

| b (Å) | 6.215(1) |

| c (Å) | 7.413(2) |

| Volume (ų) | 514.4 |

| Z (molecules/unit cell) | 4 |

Data sourced from a study on Pyridazine-4-carboxylic acid as an analogue. researchgate.net

Hydrogen bonding is a dominant force in the crystal structure of carboxylic acids containing hydroxyl and nitrogen-heterocyclic moieties. The carboxylic acid group is a potent hydrogen bond donor (-OH) and acceptor (C=O), frequently leading to the formation of robust dimeric synthons. researchgate.net In the case of this compound, the hydroxyl group on the pyridazine (B1198779) ring and the ring nitrogen atoms provide additional sites for hydrogen bonding. This can result in the formation of extensive three-dimensional networks. nih.govnih.gov For example, intermolecular O-H···N hydrogen bonds between the carboxylic acid and the pyridazine nitrogen are anticipated, linking molecules into chains or sheets. researchgate.net The water molecules, if present in the crystal lattice, can also act as bridges, further extending the hydrogen-bonding network. nih.gov

Spectroscopic Techniques for Molecular Characterization

Spectroscopic methods are vital for confirming the molecular structure and probing the electronic environment of the atoms within this compound.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

In ¹H NMR spectroscopy, the proton of the carboxylic acid (-COOH) is highly deshielded and typically appears as a broad singlet far downfield, often in the 10-12 ppm region. libretexts.org The aromatic protons on the pyridazine ring would resonate in the aromatic region, with their specific chemical shifts influenced by the electronic effects of the hydroxyl and carboxylic acid substituents.

In ¹³C NMR, the carbonyl carbon of the carboxylic acid is characteristically found in the 165-185 ppm range. pressbooks.pub The carbons of the pyridazine ring would appear in the aromatic region, with their precise shifts determined by the positions of the substituents.

Table 2: Typical NMR Chemical Shift Ranges for Functional Groups in Carboxylic Acids

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Carboxylic Acid (-COOH ) | 10.0 - 12.0 |

| ¹H | Aromatic Ring (-ArH ) | 7.0 - 9.0 |

| ¹³C | Carbonyl (-C OOH) | 165 - 185 |

| ¹³C | Aromatic Ring (-C -Ar) | 120 - 160 |

Data represents typical values for the respective functional groups. libretexts.orgpressbooks.pub

IR spectroscopy is particularly effective for identifying key functional groups within a molecule. For this compound, the spectrum would be dominated by characteristic absorptions of the carboxylic acid and hydroxyl groups.

The O-H stretch of the carboxylic acid group gives rise to a very broad and strong absorption band, typically spanning from 2500 to 3300 cm⁻¹. libretexts.org This broadness is a hallmark of the strong hydrogen bonding present in carboxylic acid dimers. libretexts.org The carbonyl (C=O) stretch of the carboxylic acid appears as a strong, sharp peak between 1710 and 1760 cm⁻¹. pressbooks.publibretexts.org Its exact position can indicate whether the acid is in a monomeric or dimeric state. Additionally, a broad O-H band for the hydroxyl group on the pyridazine ring would be expected, potentially overlapping with the carboxylic acid O-H signal.

Table 3: Characteristic Infrared Absorption Frequencies

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid & Hydroxyl | O-H stretch | 2500 - 3300 | Strong, Broad |

| Carboxylic Acid | C=O stretch | 1710 - 1760 | Strong |

| Aromatic Ring | C=C/C=N stretch | 1450 - 1600 | Medium |

| Carboxylic Acid | C-O stretch | 1210 - 1320 | Medium |

Data represents typical values for the respective functional groups. pressbooks.publibretexts.org

Mass Spectrometry (MS)

Mass spectrometry of carboxylic acid derivatives typically involves the cleavage of the C-Y bond, leading to the formation of an acylium ion (R-CO⁺), which often represents the base peak in the spectrum. libretexts.org For this compound, with a monoisotopic mass of 140.02219 Da, predicted mass spectrometry data provides insight into its fragmentation and ionization behavior under various conditions. uni.luuni.lu The predicted collision cross section (CCS) values, which relate to the ion's shape and size, have been calculated for several adducts. uni.luuni.lu

Below is a table of predicted mass-to-charge ratios (m/z) and collision cross section values for various adducts of this compound. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 141.02947 | 123.2 |

| [M+Na]⁺ | 163.01141 | 132.6 |

| [M-H]⁻ | 139.01491 | 122.1 |

| [M+NH₄]⁺ | 158.05601 | 140.6 |

| [M+K]⁺ | 178.98535 | 130.3 |

| [M]⁺ | 140.02164 | 121.5 |

| [M]⁻ | 140.02274 | 121.5 |

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, or UV-Vis spectroscopy, is used to study the electronic transitions within a molecule. Carboxylic acid derivatives typically exhibit an n→π* absorption characteristic of carbonyl compounds. libretexts.org The presence of the heteroaromatic pyridazine ring and the hydroxyl group is expected to influence the position and intensity of the absorption bands. The electronegative atoms in the structure can cause a hypsochromic (blue) shift in the absorption wavelength by inductively withdrawing electrons from the carbonyl carbon, which holds the lone pair electrons on the carbonyl oxygen more tightly. libretexts.org Specific experimental data on the maximum absorption wavelength (λmax) for this compound is not detailed in the available literature.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, known as paramagnetic species. rsc.orglibretexts.org These include organic radicals, inorganic radicals, and certain transition metal ions. libretexts.org

This compound, in its neutral, ground-state form, is a diamagnetic molecule, meaning all its electrons are paired. Consequently, it does not exhibit an EPR signal and is not typically analyzed by this method. EPR spectroscopy would only become a relevant analytical tool for this compound if it were to be converted into a radical species (e.g., through oxidation or reduction) or if it were to form a coordination complex with a paramagnetic metal center. nih.govresearchgate.net

Structural Elucidation of Coordination Compounds

The definitive method for determining the three-dimensional atomic structure of coordination compounds is single-crystal X-ray diffraction. nih.gov This technique provides unambiguous and highly accurate structural parameters, which are crucial for understanding how a ligand coordinates to a metal center. nih.gov

When this compound acts as a ligand to form metal complexes, X-ray crystallography can elucidate:

Coordination Geometry: It reveals the precise arrangement of the ligand and any other coordinated molecules (like water) around the central metal ion, confirming geometries such as octahedral or tetrahedral. jocpr.commdpi.com

Bond Lengths and Angles: The analysis yields exact distances between the metal ion and the coordinating atoms of the ligand (e.g., nitrogen from the pyridazine ring and oxygen from the carboxylate group), as well as the angles between these bonds. mdpi.comresearchgate.net

Coordination Modes: It clarifies which atoms of the ligand are involved in bonding to the metal. Heterocyclic carboxylic acids can act as versatile binding agents, and X-ray diffraction can distinguish between different potential coordination modes. mdpi.com

Supramolecular Structure: The technique also details how individual metal-ligand units are arranged in the crystal lattice, including intermolecular interactions like hydrogen bonding, which can lead to the formation of one-, two-, or three-dimensional networks. researchgate.netmdpi.com

The results from X-ray diffraction studies are foundational for correlating the structure of a coordination compound with its physical and chemical properties. researchgate.net

In-depth Computational Analysis of this compound Remains Limited in Scientific Literature

A comprehensive review of scientific databases indicates that detailed computational and theoretical studies specifically focused on the compound this compound are not extensively available in peer-reviewed literature. While computational methods such as Density Functional Theory (DFT), Hirshfeld surface analysis, and studies on tautomerism are widely applied to various heterocyclic compounds, specific research applying this rigorous analysis to this compound, as per the requested detailed outline, is not present in the accessible literature.

Computational chemistry provides powerful tools to investigate molecular properties. For heterocyclic compounds like pyridazine derivatives, these theoretical investigations are crucial for understanding their structure, stability, and intermolecular interactions. Methodologies such as DFT are used to calculate optimized molecular geometries, electronic structures, and vibrational frequencies. gsconlinepress.com The analysis of tautomerism, a key feature of hydroxypyridazines, often involves calculating the relative energies and thermodynamic parameters of different isomeric forms to predict their stability and equilibrium in various environments. researchgate.netnih.govrsc.org Furthermore, understanding the mechanisms of intramolecular proton transfer, including the identification of transition states, is a critical aspect of studying tautomerism. nih.govnih.govmdpi.com

The influence of different substituents on the pyridazine ring is another area where computational studies yield significant insights, explaining how electron-donating or electron-withdrawing groups can alter the tautomeric equilibrium and aromaticity of the core structure. nih.govchemrxiv.orgacs.org

While studies on various pyridazine derivatives have utilized these advanced computational techniques, a dedicated and thorough investigation applying this complete suite of analyses to this compound is not currently available. Such research would be valuable for elucidating its fundamental chemical properties and guiding future applications.

Computational Chemistry and Theoretical Investigations

Analysis of Intermolecular Interactions and Crystal Energetics

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule, identifying its electrophilic and nucleophilic sites. The MEP map is generated by calculating the interaction energy of a positive point charge with the nuclei and electrons of the molecule at various points on the electron density surface.

For 5-Hydroxypyridazine-4-carboxylic acid, the MEP map would reveal distinct regions of varying electrostatic potential.

Negative Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They are expected to be localized around the most electronegative atoms: the oxygen atoms of the carboxylic acid and hydroxyl groups, and the two nitrogen atoms of the pyridazine (B1198779) ring. These sites are indicative of the molecule's ability to act as a hydrogen bond acceptor.

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack and represent the most acidic protons. The most significant positive potential is anticipated around the hydrogen atom of the carboxylic acid group, followed by the hydrogen of the hydroxyl group. The maximum surface electrostatic potential (VS,max) value on the acidic hydrogens is known to correlate with experimental pKa values; a more positive VS,max suggests a lower pKa and stronger acidity. wuxiapptec.comresearchgate.net

This charge distribution is fundamental to understanding the molecule's intermolecular interactions, such as its binding mode with biological receptors and its solvation properties.

| Molecular Region | Predicted Electrostatic Potential | Chemical Significance |

|---|---|---|

| Oxygen atoms (Carboxyl and Hydroxyl) | Highly Negative (Electron-rich) | Site for electrophilic attack, Hydrogen bond acceptor |

| Nitrogen atoms (Pyridazine ring) | Negative (Electron-rich) | Site for electrophilic attack, Hydrogen bond acceptor |

| Hydrogen atom (Carboxylic acid) | Highly Positive (Electron-deficient) | Site for nucleophilic attack, Primary acidic proton, Hydrogen bond donor |

| Hydrogen atom (Hydroxyl group) | Positive (Electron-deficient) | Secondary acidic proton, Hydrogen bond donor |

Solvent Effects on Tautomerization Reactions (e.g., Conductor-Polarizable Continuum Model (CPCM))

This compound can exist in different tautomeric forms, primarily involving keto-enol tautomerism where the hydroxyl group proton can migrate to a ring nitrogen atom, forming an oxo (keto) tautomer. The equilibrium between these forms is critical as different tautomers can exhibit distinct chemical reactivities and biological activities.

The Conductor-Polarizable Continuum Model (CPCM) is a computational method used to study the effects of a solvent on chemical reactions. It models the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties and reaction energetics in solution.

Theoretical studies on similar pyridine (B92270) derivatives have shown that the relative stability of tautomers is highly dependent on the polarity of the solvent. researchgate.netconsensus.app Applying this principle to this compound, CPCM calculations would likely predict:

In the gas phase or in non-polar solvents (e.g., n-hexane, chloroform), the hydroxy form may be more stable due to intramolecular hydrogen bonding.

In polar protic solvents (e.g., water, ethanol), the more polar oxo tautomer would be significantly stabilized through intermolecular hydrogen bonds with solvent molecules, shifting the equilibrium in its favor.

CPCM calculations are used to quantify these effects by computing the Gibbs free energies of each tautomer in various solvents and determining the energy barrier for the tautomerization reaction.

| Solvent | Dielectric Constant (ε) | Predicted Predominant Tautomer | Reasoning |

|---|---|---|---|

| Gas Phase | 1 | Hydroxy | Stabilized by intramolecular interactions. |

| n-Hexane | ~2 | Hydroxy | Low polarity does not significantly stabilize the polar oxo form. |

| Ethanol (B145695) | ~25 | Oxo | Polar protic solvent stabilizes the polar oxo tautomer via hydrogen bonding. |

| Water | ~80 | Oxo | High polarity and hydrogen bonding capacity strongly favor the more polar oxo tautomer. |

Quantum-Chemical Calculations

Quantum-chemical calculations, particularly those using Density Functional Theory (DFT), are essential for elucidating the fundamental electronic and structural properties of this compound. Methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly employed to provide a detailed understanding of the molecule. nih.govmdpi.comnih.gov

Key parameters derived from these calculations include:

Optimized Molecular Geometry: This provides precise predictions of bond lengths, bond angles, and dihedral angles in the molecule's lowest energy conformation.

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity, kinetic stability, and electronic transitions. A smaller gap generally implies higher reactivity.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra of the molecule. Comparing these calculated spectra with experimental data helps to confirm the molecular structure and assign vibrational modes to specific functional groups. mdpi.comresearchgate.net

Natural Bond Orbital (NBO) Analysis: This analysis provides information on charge distribution, donor-acceptor interactions, and the stability arising from hyperconjugation and charge delocalization within the molecule. researchgate.net

| Calculated Parameter | Methodology | Significance for this compound |

|---|---|---|

| Optimized Geometry | DFT (e.g., B3LYP) | Provides the most stable 3D structure, including bond lengths and angles. |

| HOMO-LUMO Energy Gap | DFT | Indicates chemical reactivity and electronic stability. |

| Vibrational Frequencies | DFT | Predicts IR and Raman spectra for structural confirmation. |

| Mulliken Atomic Charges | DFT | Quantifies the charge distribution on each atom, identifying reactive sites. |

| Thermodynamic Properties | DFT | Calculates enthalpy, entropy, and Gibbs free energy for predicting stability and reaction outcomes. |

In Silico Biological Activity Prediction

In silico methods are computational techniques used to predict the biological activity and pharmacokinetic properties of a molecule before its synthesis and experimental testing. These methods are crucial in modern drug discovery.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a specific protein target. scispace.com For this compound, docking studies could be performed against various enzymes or receptors to predict its potential as an inhibitor or agonist. For instance, based on the activities of other pyridazine derivatives, potential targets could include bacterial DNA gyrase scilit.com, cannabinoid receptors (CB2) nih.gov, or Mycobacterium tuberculosis InhA protein. researchgate.netsemanticscholar.org The docking score, a measure of binding affinity, and the analysis of intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) can suggest a mechanism of action.

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are predicted to assess a molecule's drug-likeness. scispace.com Computational models can estimate properties like solubility (LogS), lipophilicity (LogP), and compliance with Lipinski's Rule of Five, which helps to predict oral bioavailability. Software like Osiris Property Explorer or PASS (Prediction of Activity Spectra for Substances) can also predict potential toxicity, mutagenicity, and a spectrum of possible biological activities based on the molecular structure. biotechnologia-journal.orgresearchgate.net

Biological Activities and Mechanistic Insights

Enzyme Inhibition Mechanisms

Derivatives of the 5-Hydroxypyridazine-4-carboxylic acid scaffold have been identified as potent inhibitors of a diverse range of enzymes, playing crucial roles in viral replication, cellular signaling, and metabolic pathways.

The dihydroxypyrimidine (DHP) scaffold, a close structural relative and key chemotype in antiviral research, provides significant insight into the potential of pyridazine (B1198779) derivatives. The DHP carboxylic acid structure is considered a prototypical inhibitor from which other potent antiviral agents have been developed. nih.gov This class of compounds is particularly effective against viral metalloenzymes that require divalent metal ions for their catalytic activity.

HCV NS5B Polymerase: Certain 3(2H)-pyridazinones and the related DHP carboxylic acids have demonstrated potent inhibitory activity against the Hepatitis C Virus (HCV) non-structural protein 5B (NS5B), an RNA-dependent RNA polymerase essential for viral replication. crimsonpublishers.comcrimsonpublishers.com These non-nucleoside inhibitors bind to an allosteric site in the "palm" region of the enzyme, disrupting its function. crimsonpublishers.comcrimsonpublishers.com Optimization of the 4-substituent in a series of 5-hydroxy-3(2H)-pyridazinones led to inhibitors with low nanomolar potencies in both biochemical and HCV replicon assays. crimsonpublishers.com

HIV-1 Integrase (INST) and RNase H: The DHP carboxylic acid scaffold that inhibits HCV NS5B was a foundational structure leading to the development of inhibitors for other viral enzymes. nih.gov Modifications of this scaffold led to the DHP carboxamide, which ultimately resulted in Raltegravir, the first FDA-approved HIV-1 integrase (INST) inhibitor. nih.gov Further modifications at the C-2 position of the DHP carboxylic acid produced inhibitors of HIV-1 Ribonuclease H (RNase H). nih.govmdpi.com Both HIV-1 INST and RNase H are metalloenzymes, and the inhibitory action of these compounds is linked to their ability to chelate the metal ions in the active site. mdpi.comnih.gov

| Enzyme Target | Compound Scaffold | Reported Activity |

|---|---|---|

| HCV NS5B Polymerase | 5-hydroxy-3(2H)-pyridazinone / DHP Carboxylic Acid | Low nanomolar potencies in biochemical and replicon assays. crimsonpublishers.com |

| HIV-1 Integrase (INST) | DHP Carboxamide (derived from DHP Carboxylic Acid) | Led to the development of FDA-approved inhibitor Raltegravir. nih.gov |

| HIV-1 RNase H | DHP Carboxylic Acid derivative | Active inhibitor type identified through C-2 modification. nih.gov |

| HCMV pUL89 Endonuclease | DHP Carboxylic Acid | Sub-μM inhibition and moderate antiviral activity (EC50 = 14.4-22.8 μM). nih.govnih.gov |

The pyridazine and structurally similar pyrimidine (B1678525) cores are prominent in the development of kinase inhibitors.

IRAK4: Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that is a key target for treating inflammatory diseases. nih.govnih.gov Compounds with a 5-aryl-2,4-diaminopyrimidine core, structurally related to pyridazines, have been identified as potent IRAK4 inhibitors. nih.gov Similarly, other pyridazine derivatives have been explored for their anti-neuroinflammatory properties by suppressing glial activation. nih.gov The development of selective IRAK4 inhibitors is an active area of research, with several compounds having entered clinical trials. mdpi.comwipo.int

There is limited specific information in the reviewed literature directly linking this compound derivatives to the inhibition of ASK1, WDR5, PDGFR, Trk, or VEGFR-2.

Pyridazine derivatives have shown potential in modulating the activity of key metabolic enzymes, particularly those involved in carbohydrate metabolism and purine (B94841) catabolism.

α-Amylase and α-Glucosidase: These enzymes are critical targets in the management of type 2 diabetes. Pyridazine derivatives have been synthesized and evaluated as potent inhibitors of both α-amylase and α-glucosidase. dntb.gov.uaresearchgate.netresearchgate.net One study reported IC50 values of 119.3 ± 0.75 µM for α-amylase and 75.62 ± 0.56 µM for α-glucosidase for a specific pyridazine derivative (Pyz-1), comparable to the standard drug Acarbose. researchgate.net

Xanthine (B1682287) Oxidase (XO): This enzyme plays a role in the purine degradation pathway and is a target for treating hyperuricemia and gout. Certain pyridazine derivatives have demonstrated remarkable inhibitory ability against xanthine oxidase, with reported IC50 values as low as 10.75 ± 0.54 µM. researchgate.net

| Enzyme Target | Compound | IC50 (μM) | Reference Compound | IC50 (μM) |

|---|---|---|---|---|

| α-Amylase | Pyz-1 | 119.3 ± 0.75 | Acarbose | 115.6 ± 0.574 |

| α-Glucosidase | Pyz-1 | 75.62 ± 0.56 | Acarbose | 72.58 ± 0.68 |

| Xanthine Oxidase | Pyz-2 | 10.75 ± 0.54 | - | - |

Specific inhibitory activities against DHODH, GSK-3, PKaI, Carbonic Anhydrase, and MetAPs by this compound were not detailed in the surveyed literature.

A primary mechanism by which this compound and related compounds inhibit enzymes is through metal chelation. lifechemicals.com Many of the viral enzymes targeted, such as HIV-1 INST, HIV-1 RNase H, and HCMV pUL89, are metalloenzymes that contain divalent metal ions (e.g., Mg²⁺ or Mn²⁺) in their catalytic core. nih.govlifechemicals.com

The hydroxypyridazine or dihydroxypyrimidine scaffold, featuring a carboxylic acid and adjacent hydroxyl groups, creates an ideal pharmacophore for coordinating with these metal ions. nih.gov This interaction, known as chelation, effectively sequesters the metal ions, rendering the enzyme inactive. nih.govnih.gov This mechanism disrupts the enzyme's ability to perform its catalytic function, which is crucial for viral replication. nih.govlifechemicals.com The potency of these inhibitors is often directly related to their ability to effectively bind and arrange themselves around the metal center in the enzyme's active site. nih.gov

Antimicrobial and Antifungal Potential

The pyridazine nucleus is a well-established scaffold in the synthesis of compounds with significant antimicrobial and antifungal properties.

Numerous studies have reported the synthesis of novel pyridazine derivatives and their subsequent screening for antibacterial activity. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria.

Staphylococcus aureus : Multiple series of pyridazine derivatives have demonstrated significant activity against S. aureus. nih.govresearchgate.netcapes.gov.brnih.gov The specific substitutions on the pyridazine ring influence the potency, with some hydrazone derivatives showing the highest biological activity. nih.gov

Pseudomonas aeruginosa : Pyridazine derivatives have also been tested against P. aeruginosa, showing varied levels of activity. nih.govresearchgate.netnih.gov In some studies, saturated pyrrolopyridazine compounds were found to be more active against P. aeruginosa compared to their aromatic counterparts. nih.gov However, in other cases, some pyridazinyl sulfonamide derivatives were not active against this bacterium. researchgate.net

The antibacterial activity is often evaluated by measuring the zone of inhibition using methods like the agar (B569324) plate diffusion method. researchgate.netbiomedpharmajournal.org

| Bacterial Strain | Compound Class | Observed Activity |

|---|---|---|

| Staphylococcus aureus (Gram-positive) | Pyridazine Hydrazone Derivatives | High biological activity observed. nih.govcapes.gov.br |

| Staphylococcus aureus (Gram-positive) | Pyridazinyl Sulfonamide Derivatives | Significant activity reported. researchgate.net |

| Pseudomonas aeruginosa (Gram-negative) | Saturated Pyrrolopyridazine Derivatives | Stronger activity compared to aromatic derivatives. nih.gov |

| Pseudomonas aeruginosa (Gram-negative) | Pyridazine Hydrazone Derivatives | Screened for activity. nih.govcapes.gov.br |

Anti-biofilm Activity and Mechanisms

Currently, there is no available scientific literature detailing the anti-biofilm activity or the mechanistic pathways of this compound. Research on related pyridazine carboxylic acid derivatives has been conducted, but this data cannot be extrapolated to the specific compound . mdpi.comnih.gov

Antifungal Activity

No studies were found that specifically investigate the antifungal properties of this compound. The scientific record lacks data on its efficacy against any fungal strains or insights into potential mechanisms of action.

Anticancer and Cytotoxic Activities

There is no specific research available on the anticancer or cytotoxic properties of this compound.

In Vitro Cytotoxicity against Cancer Cell Lines (e.g., MCF-7, HCT-116)

A thorough search of scientific databases yielded no studies reporting on the in vitro cytotoxic effects of this compound against human breast adenocarcinoma (MCF-7), colon cancer (HCT-116), or any other cancer cell lines.

Anti-tumorigenic Potentials (Mechanistic Focus)

Consistent with the lack of cytotoxicity data, there is no information available regarding the anti-tumorigenic potential or the associated molecular mechanisms of this compound.

Anti-inflammatory Properties

No published research could be found that investigates the anti-inflammatory properties of this compound. Therefore, its potential effects on inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes or the modulation of cytokine production, remain unknown.

Structure-Activity Relationship (SAR) Studies and Molecular Design Principles

The design of biologically active pyridazine derivatives is heavily reliant on understanding their structure-activity relationships (SAR). The pyridazine ring can serve as a core scaffold or a pharmacophoric moiety, and its unique properties can be leveraged in drug design. nih.govacs.org

For anticonvulsant activity , SAR studies have revealed several key features. In a series of 6-aryl-3-(hydroxypolymethyleneamino)pyridazines, a phenyl ring at the 6-position and a 4-hydroxypiperidine (B117109) side chain at the 3-position were essential for activity. nih.gov Substitution on the phenyl ring, particularly with chlorine at the 2- and 4-positions, substantially increased potency. nih.gov

In the context of anticancer agents , scaffold hopping and bioisosteric replacement are common design strategies. acs.org For instance, the pyrazole (B372694) ring of a known JNK1 inhibitor was expanded to a pyridazine ring, and the amide linker was replaced with other moieties like hydrazide or semicarbazide (B1199961) to generate novel anticancer candidates. acs.org The hybridization of the pyridazine ring with other pharmacophoric groups, such as a 4-fluorophenyl group, has also been investigated to enhance inhibitory activity against specific targets like JNK1. acs.org

For antihypertensive activity , it has been proposed that incorporating free amino and carboxylic acid groups into the pyridazinone structure could lead to more potent ACE inhibitors. orientjchem.org

The inherent polarity and dual hydrogen-bonding capacity of the pyridazine nitrogen atoms are crucial for molecular recognition and drug-target interactions. nih.gov These properties, combined with a lower propensity for cytochrome P450 inhibition, make the pyridazine heterocycle an attractive component in molecular design. nih.gov

Influence of Pyridazine Ring Aromaticity on Biological Interactions

The pyridazine ring is an aromatic heterocycle characterized by its unique physicochemical properties, which play a crucial role in molecular recognition and biological interactions. nih.govresearchgate.net As a six-membered ring containing two adjacent nitrogen atoms, it is planar and possesses a π-electron system that is essential for its aromatic character. liberty.edu This aromaticity is a key factor in its ability to engage in various non-covalent interactions with biological macromolecules, such as proteins and enzymes.

The distribution of electrons within the pyridazine ring is influenced by the high electronegativity of the two nitrogen atoms, which makes the ring electron-deficient. liberty.edu This electron deficiency, along with the ring's significant dipole moment, governs its ability to participate in π-π stacking interactions with the aromatic residues of amino acids like tyrosine, phenylalanine, and tryptophan at the active sites of proteins. blumberginstitute.orgnih.gov These stacking interactions are vital for the stable binding of the molecule to its biological target.

Furthermore, the nitrogen atoms in the pyridazine ring act as hydrogen bond acceptors, a property that is fundamental to its biological activity. nih.govresearchgate.net The capacity for dual hydrogen bonding can facilitate a strong and specific interaction with target proteins. nih.gov The aromatic nature of the pyridazine ring also influences the electronic properties of its substituents, thereby modulating their reactivity and interaction with biological systems. blumberginstitute.org Theoretical studies have shown that the presence of nitrogen atoms in the aromatic ring can decrease the energy gap of the molecule, which may enhance its reactivity and biological interactions. iiste.org

Role of Functional Groups and Substituents on Activity

The biological activity of this compound is significantly modulated by its functional groups: the hydroxyl (-OH) group at position 5 and the carboxylic acid (-COOH) group at position 4. The nature and position of these substituents on the pyridazine ring are critical determinants of the molecule's interaction with biological targets. nih.gov

The carboxylic acid group is a key functional moiety in many biologically active compounds. researchgate.net It can act as a hydrogen bond donor and acceptor, and at physiological pH, it is typically ionized, which can enhance water solubility and allow for ionic interactions with positively charged residues in a protein's active site. The bidentate nature of pyridazine carboxylic acids can facilitate the formation of stable chelate rings with metal ions, which is a mechanism observed in the biological activity of some ruthenium complexes of pyridazine-3-carboxylic acid. nih.govmdpi.com

The hydroxyl group, particularly when attached to an aromatic ring, is also known to contribute significantly to biological activity. It can participate in hydrogen bonding with biological targets, which is a crucial aspect of drug-receptor interactions. The position of substituents on the pyridazine ring has been shown to be important for inhibitory roles in various biological processes. nih.gov Structure-activity relationship (SAR) studies on pyridazine-based inhibitors have demonstrated that both the type and the position of aryl substituents are critical for their activity. nih.gov Modifications to these functional groups can lead to significant changes in the biological profile of the molecule.

Table 1: Influence of Functional Groups on Biological Interactions

| Functional Group | Position | Potential Biological Roles |

|---|---|---|

| Carboxylic Acid | 4 | Hydrogen bonding, ionic interactions, metal chelation, improved water solubility. |

| Hydroxyl | 5 | Hydrogen bonding with target receptors. |

Bioisosteric Replacements in Molecular Design

Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a widely used strategy in drug design to enhance efficacy, reduce toxicity, and improve pharmacokinetic properties. encyclopedia.pub The pyridazine ring itself can be considered a bioisostere of a phenyl ring, offering reduced lipophilicity and improved water solubility. nih.govcambridgemedchemconsulting.com

In the context of this compound, both the carboxylic acid and the hydroxyl group can be subjects of bioisosteric replacement. The carboxylic acid moiety, while often crucial for activity, can sometimes lead to poor bioavailability. Replacing it with other acidic functional groups or moieties that can mimic its interactions is a common strategy. For instance, in some drug candidates, replacing a carboxylic acid with a different heterocycle has been shown to improve properties. nih.gov

Similarly, the hydroxyl group can be replaced by other groups that can act as hydrogen bond donors or acceptors. The choice of a bioisostere depends on the specific biological target and the desired physicochemical properties. The goal of such replacements is to optimize the molecule's structure-activity relationship. For example, in a series of pyridazine derivatives, the replacement of a pyridine (B92270) ring with a bioisosteric pyridazine resulted in altered affinity for nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes. nih.gov This highlights how subtle changes through bioisosteric replacement can fine-tune the biological activity of a compound. The application of bioisosterism can lead to the development of novel analogs of this compound with improved therapeutic potential. mdpi.com

Coordination Chemistry of 5 Hydroxypyridazine 4 Carboxylic Acid and Its Derivatives

Ligand Properties and Coordination Modes

Derivatives of pyridazine (B1198779) carboxylic acid are notable for their ability to act as versatile ligands in coordination chemistry. The presence of lone electron pairs on the ring nitrogen atoms and the carboxylate group's oxygen atoms allows for several coordination modes. mdpi.com These ligands can form simple mononuclear complexes, act as bridges between metal centers, and serve as building blocks for multidimensional coordination polymers. mdpi.com The specific mode of coordination is often influenced by factors such as the metal ion's nature, the reaction conditions, and the presence of other ancillary ligands.

A predominant coordination mode for pyridazine carboxylic acid derivatives is N,O-bidentate chelation. In this arrangement, the ligand binds to a central metal ion through one of the pyridazine ring's nitrogen atoms and one oxygen atom from the deprotonated carboxylate group. mdpi.comnih.gov This mode of binding results in the formation of a stable five-membered chelate ring, which is thermodynamically favorable. mdpi.com

Experimental data from single-crystal X-ray diffraction studies on complexes of pyridazine-3-carboxylic acid (an isomer of the title compound) confirm this bidentate coordination. For instance, in ruthenium complexes, the ligand has been shown to bind through the nitrogen donor of the pyridazine ring and one of the carboxylate oxygens. mdpi.comnih.gov This N,O-chelation is a fundamental aspect of the ligand's coordinating ability and is foundational to the structures of many of its metal complexes. researchgate.net

Beyond simple chelation, pyridazine carboxylic acid ligands can participate in the formation of more complex, bridged structures. mdpi.comnih.gov They can act as linkers connecting two or more metal centers, leading to polynuclear complexes or coordination polymers. This bridging can occur in several ways. The carboxylate group, for instance, can coordinate in a monodentate bridging fashion. nih.gov

In some documented ruthenium(III) complexes with pyridazine-3-carboxylic acid, the ligand not only chelates to the ruthenium ion but also engages in coordination with a sodium ion through its other nitrogen and oxygen atoms. This results in a polymeric structure where the pyridazine-carboxylate ligand effectively bridges Ru(III) and Na(I) centers. Furthermore, these linked units can be further connected by other bridging species, such as water molecules forming double water bridges (Na⁺···H₂O···Na⁺), which stabilize the extended network. mdpi.com

The ability of pyridazine carboxylic acid derivatives to act as multidentate or bridging ligands facilitates the construction of coordination polymers. mdpi.com These are extended networks of metal ions (nodes) linked by organic ligands (spacers). The resulting structures can be one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks.

For example, ruthenium(III) complexes with pyridazine-3-carboxylic acid have been shown to form one-dimensional coordinative chains. mdpi.com In a different system involving a derivative, 5-methyl-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid, a copper(II) complex was found to form a zero-dimensional (0D) discrete molecule that self-assembles through intermolecular hydrogen bonding to create a 3D supramolecular framework. A second copper(II) complex with the same ligand formed a 1D ring structure. tandfonline.comresearchgate.net This demonstrates how subtle changes in synthesis conditions and the inclusion of other ligands can direct the assembly towards different dimensionalities, highlighting the versatility of pyridazine derivatives in creating extended solid-state architectures. tandfonline.comresearchgate.net

Spectroscopic and Electrochemical Characterization of Metal Complexes

The characterization of metal complexes derived from 5-Hydroxypyridazine-4-carboxylic acid and its analogs is crucial for elucidating their structural and electronic properties. Spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy, coupled with electrochemical methods like cyclic voltammetry, provide invaluable insights into the ligand's coordination mode, the geometry of the metal center, and the redox behavior of the resulting complexes.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a fundamental tool for confirming the coordination of this compound to a metal ion. numberanalytics.com The analysis focuses on the vibrational frequencies of key functional groups, particularly the carboxylic acid and the pyridazine ring, which shift upon complexation. youtube.com

The IR spectrum of the free ligand is characterized by a strong absorption band corresponding to the stretching vibration of the carboxylic acid carbonyl group (νC=O), typically found in the range of 1700-1735 cm⁻¹. mdpi.comhilarispublisher.com Upon deprotonation and coordination to a metal center, this band disappears and is replaced by two new, distinct bands: the asymmetric (νas(COO⁻)) and symmetric (νs(COO⁻)) stretching vibrations of the carboxylate group. mdpi.com These bands typically appear in the regions of 1680-1630 cm⁻¹ and 1330-1300 cm⁻¹, respectively. mdpi.com The magnitude of the separation between these two frequencies (Δν = νas - νs) can provide information about the coordination mode of the carboxylate group (monodentate, bidentate chelating, or bridging).

Furthermore, vibrations associated with the pyridazine ring, such as νC=C and νC=N stretching, which are observed in the 1400-1600 cm⁻¹ range for the free ligand, often shift upon complexation. mdpi.com These shifts indicate the involvement of one or more of the ring's nitrogen atoms in the coordination bond with the metal ion. analis.com.my The appearance of new, lower frequency bands, typically in the 400-600 cm⁻¹ region, can be attributed to the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds, providing direct evidence of coordination. nih.govhawaii.edu

| Assignment | Free Ligand (Hypothetical) | Metal Complex (Representative) | Reference |

|---|---|---|---|

| ν(O-H) of COOH | ~3000 (broad) | Absent | mdpi.com |

| ν(C=O) of COOH | ~1733 | Absent | mdpi.com |

| νas(COO⁻) | - | 1676–1636 | mdpi.com |

| ν(C=N) + ν(C=C) | 1580-1430 | Shifted by 10-20 cm⁻¹ | mdpi.com |

| νs(COO⁻) | - | 1333–1304 | mdpi.com |

| ν(M-O) / ν(M-N) | - | 670-420 | mdpi.comnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy

For diamagnetic metal complexes, ¹H and ¹³C NMR spectroscopy are powerful techniques for determining the solution-state structure. brieflands.com Comparing the NMR spectra of the complexes with that of the free ligand reveals changes in the chemical environments of the protons and carbons upon coordination. nih.gov

In the ¹H NMR spectrum of a free pyridazine carboxylic acid ligand, a downfield signal corresponding to the acidic proton of the carboxylic group is observed. researchgate.net This signal disappears upon deprotonation and complexation with a metal ion. The signals for the aromatic protons on the pyridazine ring typically experience shifts, either upfield or downfield, depending on the nature of the metal ion and the resulting electronic effects of coordination. mdpi.com The magnitude and direction of these shifts provide evidence for the coordination of the pyridazine nitrogen atoms. nih.gov

Similarly, the ¹³C NMR spectrum provides complementary information. The signal for the carboxylic carbon is significantly affected by coordination. Moreover, the chemical shifts of the carbon atoms within the pyridazine ring are altered, confirming the involvement of the heterocyclic system in metal binding. mdpi.com

| Nucleus | Assignment | Free Ligand (Hypothetical) | Diamagnetic Metal Complex (Representative) | Reference |

|---|---|---|---|---|

| ¹H | -COOH | >10.0 | Absent | mdpi.comresearchgate.net |

| Pyridazine Ring Protons | 7.5 - 9.5 | Shifted (upfield or downfield) | mdpi.com | |

| ¹³C | -COOH | ~165 | Shifted | mdpi.com |

| Pyridazine Ring Carbons | 125 - 155 | Shifted | mdpi.com |

UV-Visible (UV-Vis) Spectroscopy

Electronic or UV-Visible absorption spectroscopy is used to study the electronic transitions within the complexes. The spectrum of the free ligand typically displays intense absorption bands in the UV region, which are assigned to π → π* and n → π* transitions within the pyridazine ring and the carboxylate group. analis.com.myresearchgate.net

Upon coordination to a transition metal ion, these intraligand transition bands may undergo a shift in wavelength (either bathochromic or hypsochromic). analis.com.my More significantly, for complexes with d-block metals, new absorption bands often appear in the visible region of the spectrum. These bands are generally of much lower intensity than the intraligand bands and are attributed to d-d electronic transitions within the metal's d-orbitals. The position and number of these bands are indicative of the coordination geometry around the metal ion (e.g., octahedral, tetrahedral). azjournalbar.com In some cases, intense ligand-to-metal charge transfer (LMCT) bands can also be observed. brieflands.com

| Compound | Assignment | λmax (nm) | Reference |

|---|---|---|---|

| Free Ligand | π → π | ~260 | analis.com.my |

| n → π | ~310 | brieflands.com | |

| Metal Complex | Intraligand (shifted) | Shifted from free ligand values | analis.com.myresearchgate.net |

| d-d transitions / LMCT | >400 (Visible region) | brieflands.com |

Electrochemical Characterization

Electrochemical methods, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of the metal complexes. azjournalbar.com CV provides information on the formal reduction potentials of the metal center, the stability of different oxidation states, and the reversibility of the electron transfer processes. nih.gov

| Complex | Redox Couple | Epa (V) | Epc (V) | Process Type | Reference |

|---|---|---|---|---|---|

| Cu(II) Complex | Cu(II)/Cu(I) | ~0.75 | ~0.03 | Quasi-reversible | analis.com.my |

| Fe(II) Complex | Fe(III)/Fe(II) | ~-0.47 | ~-0.67 | Quasi-reversible | analis.com.my |

| Ni(II) Complex | Ni(II)/Ni(I) | ~0.71 | ~0.12 | Quasi-reversible | analis.com.my |

Future Perspectives and Research Challenges

Development of Novel Synthetic Routes with Enhanced Efficiency

A significant hurdle in the investigation of 5-Hydroxypyridazine-4-carboxylic acid is the absence of well-established, high-yield synthetic protocols. While general methods for creating pyridazine (B1198779) rings exist, such as reacting 1,2-diacyl compounds with hydrazine (B178648) hydrate (B1144303), specific and efficient routes to this particular substitution pattern are not widely reported. liberty.edu Future research must focus on developing novel synthetic pathways that are not only efficient but also scalable and economically viable.

Potential strategies could involve the adaptation of known reactions from related heterocyclic systems. For instance, the Hofmann rearrangement of 5-carbamylpyridazine-4-carboxylic acid has been used to produce 5-aminopyridazine-4-carboxylic acid, suggesting that manipulation of functional groups on a pre-formed pyridazine ring is a feasible approach. researchgate.net Another avenue involves cyclization reactions, a common method for building heterocyclic cores. mdpi.comnih.gov The challenge lies in controlling the regioselectivity to achieve the desired 4,5-disubstituted pattern.

Future synthetic development could explore the strategies outlined in the table below.

| Proposed Synthetic Strategy | Key Precursors | Potential Advantages | Key Challenges |

| Functional Group Interconversion | Pyridazine-4,5-dicarboxylic acid or its derivatives researchgate.net | Utilizes commercially available or accessible starting materials. | Requires selective manipulation of one of two similar functional groups. |

| Cyclocondensation Reactions | Substituted 1,2-dicarbonyl compounds and hydrazine derivatives liberty.edumdpi.com | Direct formation of the pyridazine core. | Control of regiochemistry to obtain the 4-hydroxy-5-carboxy substitution pattern. |

| Metal-Catalyzed Cross-Coupling | Halogenated pyridazine precursors | High efficiency and functional group tolerance. | Synthesis of suitable halogenated precursors and optimization of reaction conditions. |

| Ring Transformation | From other heterocyclic systems (e.g., furans, pyrroles) | Access to novel chemical space and substitution patterns. | Often requires harsh conditions and can result in low yields. |

Achieving enhanced efficiency will require systematic optimization of reaction parameters such as catalysts, solvents, and temperature, potentially aided by high-throughput screening techniques.

Advanced Computational Modeling for Structure-Property-Activity Relationships

Computational chemistry offers powerful tools to predict the properties of this compound and guide experimental work, thereby accelerating the research and development process. In the absence of extensive empirical data, in silico methods can provide crucial insights into the molecule's electronic structure, conformational preferences, and potential interactions with biological macromolecules.

Advanced computational modeling can be applied in several key areas:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate molecular geometry, vibrational frequencies, and electronic properties. nih.gov This information is vital for understanding the molecule's reactivity and interpreting spectroscopic data.

Quantitative Structure-Activity Relationship (QSAR): For derivatives of this compound, QSAR studies can establish a mathematical correlation between molecular descriptors (e.g., topological, electronic, steric) and biological activity. mdpi.com This allows for the rational design of new analogues with potentially improved potency and selectivity.

Molecular Docking: This technique can predict the binding mode and affinity of the compound to the active site of specific biological targets, such as enzymes or receptors. This is particularly relevant given the compound's potential as a metal-chelating inhibitor of metalloenzymes. acs.org

The table below summarizes key predicted properties for this compound, which can serve as a baseline for future computational and experimental validation.

| Property | Predicted Value | Significance | Reference |

| Molecular Formula | C5H4N2O3 | Defines the elemental composition. | uni.lu |

| Monoisotopic Mass | 140.02219 Da | Crucial for mass spectrometry analysis. | uni.lu |

| XlogP | 0.2 | Indicates a relatively hydrophilic nature, affecting solubility and membrane permeability. | uni.lu |

| Hydrogen Bond Donors | 2 | Potential for forming hydrogen bonds with biological targets. | uni.lu |

| Hydrogen Bond Acceptors | 4 | Potential for forming hydrogen bonds with biological targets. | uni.lu |

Future work should focus on building robust computational models validated by experimental data to create a reliable feedback loop for designing and synthesizing new derivatives with tailored properties.

Exploration of New Biological Targets and Therapeutic Applications

The pyridazine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a multitude of biological targets. researchgate.net Derivatives have demonstrated a vast range of activities, including antiviral, anti-inflammatory, anti-cancer, and anti-hypertensive properties. nih.gov The specific functional groups of this compound—a hydroxyl group and a carboxylic acid—suggest it could be a potent metal-binding pharmacophore, similar to scaffolds found in inhibitors of viral endonucleases and HIV integrase. nih.govacs.org

Future research should prioritize the systematic screening of this compound and its derivatives against a diverse panel of biological targets. Key areas of exploration include:

Antiviral Agents: The hydroxypyridinone and dihydroxypyrimidine carboxylic acid motifs are effective in targeting viral metalloenzymes. nih.govacs.org Investigating the inhibitory activity of this compound against targets like influenza PA endonuclease or herpesvirus pUL89 is a logical starting point.

Anticancer Agents: Many heterocyclic compounds, including pyridazine derivatives, exhibit cytotoxic effects against cancer cell lines. nih.govnih.gov Screening against various cancer cell types could reveal potential applications in oncology.